molecular formula C18H22N2O3 B13349806 N-(1-cyanocyclohexyl)-2-(4-propanoylphenoxy)acetamide CAS No. 791135-99-4

N-(1-cyanocyclohexyl)-2-(4-propanoylphenoxy)acetamide

Cat. No.: B13349806
CAS No.: 791135-99-4
M. Wt: 314.4 g/mol
InChI Key: NHPQWALLXDCXGP-UHFFFAOYSA-N
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Description

“N-(1-cyanocyclohexyl)-2-(4-propanoylphenoxy)acetamide” is a synthetic organic compound Its structure includes a cyanocyclohexyl group, a propanoylphenoxy group, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(1-cyanocyclohexyl)-2-(4-propanoylphenoxy)acetamide” typically involves multiple steps:

    Formation of the cyanocyclohexyl group: This can be achieved by reacting cyclohexylamine with cyanogen bromide under controlled conditions.

    Attachment of the propanoylphenoxy group: This step involves the reaction of 4-hydroxyacetophenone with propanoyl chloride in the presence of a base to form 4-propanoylphenol, which is then reacted with an appropriate acylating agent.

    Formation of the acetamide group: The final step involves the reaction of the intermediate product with acetic anhydride or acetyl chloride to form the acetamide group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

“N-(1-cyanocyclohexyl)-2-(4-propanoylphenoxy)acetamide” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄), and catalytic hydrogenation.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine), acids (e.g., hydrochloric acid, sulfuric acid), and bases (e.g., sodium hydroxide, potassium hydroxide).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield amines or alcohols.

Scientific Research Applications

“N-(1-cyanocyclohexyl)-2-(4-propanoylphenoxy)acetamide” may have various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor in biological studies.

    Medicine: Potential therapeutic applications, such as in the development of new drugs or treatments.

    Industry: Use in the production of specialty chemicals, materials, or as an intermediate in industrial processes.

Mechanism of Action

The mechanism of action of “N-(1-cyanocyclohexyl)-2-(4-propanoylphenoxy)acetamide” would depend on its specific application. In a biological context, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or alteration of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-cyanocyclohexyl)-2-(4-acetylphenoxy)acetamide
  • N-(1-cyanocyclohexyl)-2-(4-butanoylphenoxy)acetamide
  • N-(1-cyanocyclohexyl)-2-(4-benzoylphenoxy)acetamide

Uniqueness

“N-(1-cyanocyclohexyl)-2-(4-propanoylphenoxy)acetamide” may have unique properties compared to similar compounds due to the specific arrangement of its functional groups. This could result in differences in reactivity, stability, and biological activity, making it a valuable compound for specific applications.

Properties

CAS No.

791135-99-4

Molecular Formula

C18H22N2O3

Molecular Weight

314.4 g/mol

IUPAC Name

N-(1-cyanocyclohexyl)-2-(4-propanoylphenoxy)acetamide

InChI

InChI=1S/C18H22N2O3/c1-2-16(21)14-6-8-15(9-7-14)23-12-17(22)20-18(13-19)10-4-3-5-11-18/h6-9H,2-5,10-12H2,1H3,(H,20,22)

InChI Key

NHPQWALLXDCXGP-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC=C(C=C1)OCC(=O)NC2(CCCCC2)C#N

solubility

45.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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